N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound featuring a bipyridine moiety linked to a dihydropyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it useful in the design of coordination complexes and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
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Formation of the Bipyridine Moiety: : The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link two pyridine rings.
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Attachment of the Bipyridine to the Dihydropyridine Core: : The bipyridine moiety is then linked to the dihydropyridine core via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile and facilitate the substitution.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the carboxylic acid derivative of the dihydropyridine with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : The bipyridine unit can be reduced to form bipyridinium salts. This reaction typically involves the use of reducing agents like sodium borohydride (NaBH₄).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the bipyridine moiety. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Bipyridinium salts.
Substitution: Alkylated bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of catalysts and coordination polymers.
Biology
In biological research, this compound can be used to study metal ion interactions with biological molecules. Its coordination properties allow it to mimic the behavior of natural metalloenzymes, providing insights into their mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Its bipyridine unit can interact with metal ions in biological systems, potentially leading to applications in metal-based therapeutics.
Industry
In industry, the compound’s coordination properties can be exploited in the development of materials with specific electronic or optical properties. For example, it could be used in the design of sensors or electrochromic devices.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing redox reactions and catalytic processes. The bipyridine unit acts as a bidentate ligand, forming stable chelates with metal ions, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties due to the position of the nitrogen atoms.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a bipyridine moiety with a dihydropyridine core. This structure allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine derivatives. Its ability to form stable complexes with metal ions and its potential pharmacological properties make it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-15(17(26-2)10-18(23)24)19(25)22-11-13-3-8-21-16(9-13)14-4-6-20-7-5-14/h3-10,12H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXAASUPYDLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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